molecular formula C14H9ClO5 B1236855 Chloronorlichexanthone CAS No. 65658-58-4

Chloronorlichexanthone

Cat. No. B1236855
CAS RN: 65658-58-4
M. Wt: 292.67 g/mol
InChI Key: BKLLYUDFOSSKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloronorlichexanthone is a member of xanthones.

Scientific Research Applications

Structural Elucidation and Synthesis

  • Chloronorlichexanthone, a chloroxanthone, has been structurally analyzed in studies involving lichens. For example, research conducted by Huneck and Höfle (1978) isolated various chloroxanthones from Pertusaria spec. (lichen) and elucidated their structures, including chloronorlichexanthone derivatives. They also reported the synthesis of 7-chloronoriichexanthone and detailed 13C-NMR data for these compounds (Huneck & Höfle, 1978).

Co-occurrence in Lichens and Biosynthetic Insights

  • The joint occurrence of chloroxanthones, including chloronorlichexanthone, in lichens has been explored. Elix and Crook (1992) identified various new xanthones co-occurring with known naturally occurring xanthones in lichens. Their study provided insights into the biosynthetic pathways and their ecological significance (Elix & Crook, 1992).

Anticancer Applications

  • Chlorothioxanthone derivatives have shown potential as anticancer agents. A study by Chen et al. (2015) synthesized a series of chlorothioxanthones and evaluated their effects on breast cancer cell lines. The study found that some derivatives had significant anticancer activities, suggesting potential development as small molecules for anticancer applications (Chen et al., 2015).

Photophysics and Photochemistry

  • The photophysical properties of chlorothioxanthones have been investigated due to their usage in photoinitiators for synthetic resins and pharmaceutical preparations. Piñero Santiago et al. (2011) studied the properties of 2-chlorothioxanthone and its role as a primary photoproduct in various reactions (Piñero Santiago et al., 2011).

Impact on Human Health and Safety

  • The metabolism and potential toxic effects of chlorothioxanthone derivatives on human health have been explored. Zhan et al. (2018) studied the in vitro metabolism of 2-chlorothioxanthone and its significant effects on the activities, mRNA, and protein expression of key xenobiotic metabolizing enzymes in human hepatocellular carcinoma cells (Zhan et al., 2018).

properties

CAS RN

65658-58-4

Molecular Formula

C14H9ClO5

Molecular Weight

292.67 g/mol

IUPAC Name

4-chloro-1,3,6-trihydroxy-8-methylxanthen-9-one

InChI

InChI=1S/C14H9ClO5/c1-5-2-6(16)3-9-10(5)13(19)11-7(17)4-8(18)12(15)14(11)20-9/h2-4,16-18H,1H3

InChI Key

BKLLYUDFOSSKSW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)O)Cl)O

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)O)Cl)O

Other CAS RN

65658-58-4

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Chloronorlichexanthone

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